1-Cyclopropyl-3-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropyl-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with aryl halides under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-trifluoromethyl ketones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1-Cyclopropyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
1-Cyclopropyl-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.
1-Chloro-3-(trifluoromethyl)benzene: Substituted with a chlorine atom instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-3-(trifluoromethyl)benzene is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9F3 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-cyclopropyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
InChI Key |
KJSFTGFIIHDZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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